Cas no 265108-36-9 (4,4-Difluorocyclohexanecarbaldehyde)

4,4-ジフルオロシクロヘキサンカルバアルデヒドは、フッ素置換シクロヘキサン骨格を有する有機化合物です。その特徴的な構造により、高い安定性と反応性を兼ね備えており、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。フッ素原子の導入により電子効果が調整可能で、求電子性のアルデヒド基を効果的に活用した多様な誘導体合成が可能です。特に、立体障害が少ない環構造により、他の官能基との反応効率が良好である点が特長です。有機合成化学や材料科学分野での応用が期待される高純度化合物です。

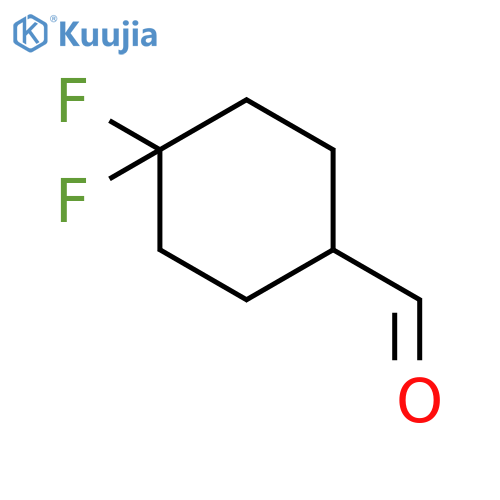

265108-36-9 structure

商品名:4,4-Difluorocyclohexanecarbaldehyde

CAS番号:265108-36-9

MF:C7H10F2O

メガワット:148.150509357452

MDL:MFCD09263468

CID:252706

4,4-Difluorocyclohexanecarbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4,4-Difluoro cyclohexanecarboxaldehyde

- 4,4-difluorocyclohexane-1-carbaldehyde

- 4,4-Difluoro-cyclohexanecarbaldehyde

- Cyclohexanecarboxaldehyde,4,4-difluoro-

- 4,4-Difluorocyclohexanecarbaldehyde

- 4,4-difluorocyclohexanecarboaldehyde

- CYCLOHEXANECARBOXALDEHYDE,4,4-DIFLUORO

- 4,4-DifluoroCyclohexanecarboxaldehyde

- CYCLOHEXANECARBOXALDEHYDE, 4,4-DIFLUORO-

- C7H10F2O

- PubChem2084

- DNSDOTKSZMHDOR-UHFFFAOYSA-N

- BBL101607

- STL555403

- 2377AB

- 4,4-difluoro-cyclohexanecarboxaldehyde

- AB50192

- 4,4-Difluorocyclohexane-1-carboxal

- AMY6037

- 4,4-Difluorocyclohexane-1-carboxaldehyd

- Cyclohexanecarboxaldehyde, 4,4-difluoro- (9CI)

-

- MDL: MFCD09263468

- インチ: 1S/C7H10F2O/c8-7(9)3-1-6(5-10)2-4-7/h5-6H,1-4H2

- InChIKey: DNSDOTKSZMHDOR-UHFFFAOYSA-N

- ほほえんだ: FC1(C([H])([H])C([H])([H])C([H])(C([H])=O)C([H])([H])C1([H])[H])F

計算された属性

- せいみつぶんしりょう: 148.07000

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 17.07000

- LogP: 2.01080

4,4-Difluorocyclohexanecarbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD7875831-5g |

4,4-Difluorocyclohexanecarbaldehyde |

265108-36-9 | 95% | 5g |

RMB 3532.80 | 2025-02-20 | |

| Enamine | EN300-368214-1.0g |

4,4-difluorocyclohexane-1-carbaldehyde |

265108-36-9 | 95% | 1g |

$0.0 | 2023-06-07 | |

| eNovation Chemicals LLC | Y0985050-5g |

4,4-Difluorocyclohexanecarbaldehyde |

265108-36-9 | 95% | 5g |

$670 | 2024-08-02 | |

| TRC | D526223-100mg |

4,4-Difluorocyclohexanecarbaldehyde |

265108-36-9 | 100mg |

$ 95.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1098000-10G |

4,4-difluorocyclohexanecarbaldehyde |

265108-36-9 | 97% | 10g |

$370 | 2024-07-21 | |

| Fluorochem | 217660-5g |

4,4-Difluoro cyclohexanecarboxaldehyde |

265108-36-9 | 95% | 5g |

£540.00 | 2022-03-01 | |

| eNovation Chemicals LLC | K05996-5g |

4,4-difluoro Cyclohexanecarboxaldehyde |

265108-36-9 | >95% | 5g |

$965 | 2024-05-25 | |

| Chemenu | CM129625-5g |

4,4-difluorocyclohexane-1-carbaldehyde |

265108-36-9 | 95% | 5g |

$636 | 2021-08-05 | |

| abcr | AB200725-250 mg |

4,4-Difluoro-cyclohexanecarboxaldehyde; . |

265108-36-9 | 250MG |

€178.60 | 2022-03-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD122696-100mg |

4,4-Difluorocyclohexanecarbaldehyde |

265108-36-9 | 95% | 100mg |

¥414.0 | 2022-03-01 |

4,4-Difluorocyclohexanecarbaldehyde 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

265108-36-9 (4,4-Difluorocyclohexanecarbaldehyde) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 307-59-5(perfluorododecane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:265108-36-9)4,4-Difluorocyclohexanecarbaldehyde

清らかである:99%/99%

はかる:5g/25g

価格 ($):176.0/875.0